9-(naphthalen-1-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Overview
Description
9-(naphthalen-1-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a unique structure that includes a naphthyl group and a dioxinoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(naphthalen-1-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxinoquinoline Core: This step involves the cyclization of appropriate precursors to form the dioxinoquinoline structure.
Introduction of the Naphthyl Group: The naphthyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
9-(naphthalen-1-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
9-(naphthalen-1-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-(naphthalen-1-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes, affecting various biochemical pathways.
Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinostatin: A compound with a similar dioxinoquinoline structure, known for its lipid-kinase inhibitory activity.
7H-[1,4]oxazino[3,2-g]quinolin-7-ones: A series of compounds with similar core structures, used as selective androgen receptor modulators.
Uniqueness
9-(naphthalen-1-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is unique due to its specific naphthyl substitution, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
9-naphthalen-1-yl-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21-11-16(15-7-3-5-13-4-1-2-6-14(13)15)17-10-19-20(12-18(17)22-21)25-9-8-24-19/h1-7,10,12,16H,8-9,11H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQDKSAKXREOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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